2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid
Description
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is a brominated pyridine derivative featuring a methylpropanoic acid moiety at the 2-position of the pyridine ring and a bromine atom at the 3-position. Such compounds are frequently employed as intermediates in pharmaceutical and agrochemical synthesis due to their versatility in further derivatization .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(3-bromopyridin-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) |
InChI Key |
HXFHXGNQEXHIGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-3-Bromopyridine
The preparation of 2-methyl-3-bromopyridine is well-documented in Chinese patent CN105198802A and CN104945313A, which describe an industrially scalable, high-yielding method with mild reaction conditions.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Diethyl malonate + alkali metal (Na or K) at 90-120°C | Formation of diethyl malonate salt, followed by dropwise addition of 2-chloro-3-nitropyridine in toluene, condensation reaction, and acid-catalyzed decarboxylation to yield 2-methyl-3-nitropyridine | 95 |
| 2 | 2-Methyl-3-nitropyridine + Pd/C catalyst + methanol + H2 (0.5 MPa) at 20-40°C | Hydrogenation reduction to 2-methyl-3-aminopyridine, followed by filtration and concentration | 95-97 |
| 3 | 2-Methyl-3-aminopyridine + 48% HBr + bromine + sodium nitrite + pH adjustment (alkaline) at -10 to 0°C | Formation of salt, bromination, diazotization, extraction, drying, and concentration to obtain 2-methyl-3-bromopyridine | 95 |
- The molar ratio of diethyl malonate:alkali metal:2-chloro-3-nitropyridine is approximately 5-6:1.1-1.3:1.
- The hydrogenation step is conducted in an autoclave under mild temperature and pressure to ensure complete reduction.
- The bromination and diazotization steps are carefully temperature-controlled to avoid side reactions.
- The overall process is suitable for industrial scale due to high yield, low cost of raw materials, and simple post-processing.
Functionalization to 2-(3-Bromopyridin-2-yl)-2-methylpropanoic Acid
While direct literature on the exact preparation of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is limited, the synthesis logically proceeds by introducing the 2-methylpropanoic acid moiety onto the bromopyridine ring, typically via a carboxylation or alkylation reaction.
A plausible approach involves:
- Using 2-methyl-3-bromopyridine as the aromatic substrate.
- Employing a suitable organometallic reagent (e.g., a Grignard or organolithium reagent) to introduce the 2-methylpropanoic acid side chain.
- Oxidation or hydrolysis steps to convert the side chain into the carboxylic acid functionality.
This approach aligns with general synthetic organic chemistry principles for functionalizing pyridine derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Buchwald-Hartwig coupling, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Scientific Research Applications
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in various chemical interactions, leading to the modulation of biological pathways . The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aromatic Core Variations
- 2-(3-Bromophenyl)-2-methylpropanoic Acid (C₁₀H₁₁BrO₂): Structure: Replaces the pyridine ring with a benzene ring, retaining the 3-bromo and 2-methylpropanoic acid substituents. Applications: Used as a pharmaceutical intermediate, similar to pyridine-based analogs, but with distinct electronic properties affecting binding interactions .
- Ethyl 2-((3-Bromopyridin-4-yl)thio)-2-methylpropanoate (C₁₂H₁₄BrNO₂S): Structure: Features a thioether linkage at the pyridine 4-position and an ethyl ester instead of a carboxylic acid. Properties: The thioether and ester groups enhance lipophilicity, making it more suitable as a prodrug or synthetic precursor. The bromine at pyridine 3-position may sterically hinder certain reactions . Applications: Serves as a versatile intermediate for further functionalization, particularly in drug discovery .
Substituent Position and Functional Group Effects
- 2-Bromo-3-methylpyridine (C₆H₆BrN): Structure: Lacks the methylpropanoic acid group but shares the 3-bromo and 2-methyl substitution pattern on pyridine. Properties: Higher volatility (bp: ~200°C) and lower molecular weight (172.02 g/mol) compared to the target compound. Reactivity centers on bromine displacement for cross-coupling reactions . Applications: Primarily a building block for heterocyclic synthesis, lacking the carboxylic acid’s ionizable group .
- 3-Bromo-2-methylpropanoic Acid (C₄H₇BrO₂): Structure: An aliphatic brominated carboxylic acid without an aromatic system. Properties: Higher water solubility due to the absence of a hydrophobic aromatic ring. Molecular weight: 167.01 g/mol, with a lower boiling point (48–49°C) . Applications: Used in peptide synthesis and as a reactive intermediate, contrasting with the pyridine analog’s role in aromatic systems .
Physicochemical and Crystallographic Comparisons
Key Findings :
- Pyridine-based compounds exhibit stronger hydrogen bonding (e.g., carboxylic acid dimerization) compared to benzene analogs, influencing crystallization and stability .
- Bromine’s position on the aromatic ring (e.g., pyridine 3 vs. 4) alters steric and electronic profiles, affecting reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .
Biological Activity
2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse and authoritative sources.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : 260.11 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid exhibits dual inhibitory effects on fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. These enzymes play critical roles in the metabolism of endocannabinoids and inflammatory processes, respectively.
- FAAH Inhibition : The compound inhibits FAAH, reducing the hydrolysis of anandamide, a key endocannabinoid, which can lead to enhanced analgesic effects without significant gastrointestinal side effects. The inhibition mechanism is characterized as reversible and mixed-type with a value of approximately 0.26 µM .
- COX Inhibition : Although the compound shows limited direct inhibition of COX enzymes at higher concentrations (10 µM), it selectively inhibits COX-2 when using endocannabinoids as substrates rather than arachidonic acid, indicating its potential for targeted anti-inflammatory therapy .
Biological Activities
The biological activities of 2-(3-Bromopyridin-2-yl)-2-methylpropanoic acid can be summarized as follows:
Case Studies
Several studies have investigated the compound's pharmacological properties:
- Study on Analgesic Activity :
- In Vivo Evaluations :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
